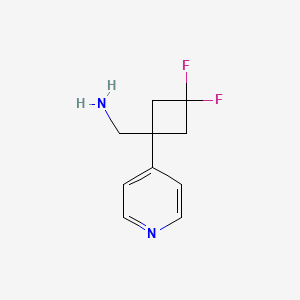
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine” is a chemical compound with the CAS Number: 2168194-58-7 . It has a molecular weight of 198.22 and its IUPAC name is (3,3-difluoro-1-(pyridin-4-yl)cyclobutyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The recommended storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
Research demonstrates the utility of pyridinyl methanamine derivatives in synthesizing novel compounds through C–H bond activation, leading to the development of unsymmetrical pincer palladacycles. These compounds exhibit significant catalytic activity and selectivity in reactions where the palladacycle remains in the Pd(II) state, highlighting their potential in organic synthesis and catalysis (Roffe et al., 2016).
Anticonvulsant Potential
A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized and demonstrated significant anticonvulsant activity. These compounds were found to offer seizures protection in various models, indicating their potential as therapeutic agents in treating convulsive disorders (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving pyridinyl methanamine derivatives have been studied for their photocytotoxic properties in red light, demonstrating unprecedented activity in generating reactive oxygen species and inducing apoptosis in cancer cells. These complexes exhibit selective uptake in cancer cells, making them promising candidates for targeted cancer therapy and cellular imaging (Basu et al., 2014).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on pyridinyl methanamine ligands have been synthesized and characterized, showing strong anticancer activity against various human cancerous cell lines. These findings suggest the potential of these complexes in cancer treatment, with specific compounds demonstrating high selectivity and minimal cytotoxicity toward noncancerous cells (Mbugua et al., 2020).
Environmental Sensing and Detection
A tri-(2-picolyl) amine functionalized triarylborane was designed for effective detection and discrimination of CN- and F- in aqueous solutions. This compound exhibits distinct fluorogenic responses upon complexing with these anions, demonstrating its utility in environmental monitoring and safety applications (Zhang et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound contains adifluorocyclobutyl group, which is often used in the synthesis of biologically active compounds . The presence of this group may influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties
Pharmacokinetics
The optimization of these properties is often a challenging part of drug discovery and can have a major impact on a drug’s bioavailability .
Propiedades
IUPAC Name |
(3,3-difluoro-1-pyridin-4-ylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)5-9(6-10,7-13)8-1-3-14-4-2-8/h1-4H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJZQSCBIARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CN)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoro-1-pyridin-4-ylcyclobutyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

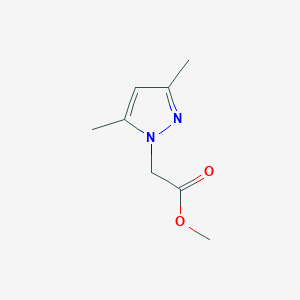
![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
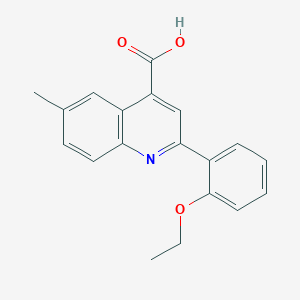

![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)
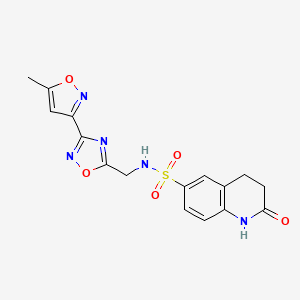
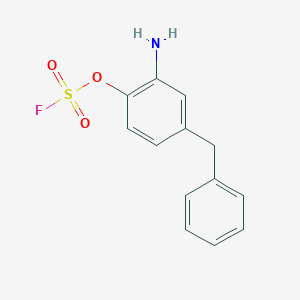
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)
![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)
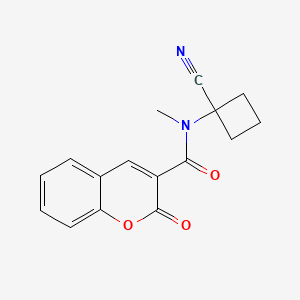
![5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2775075.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)